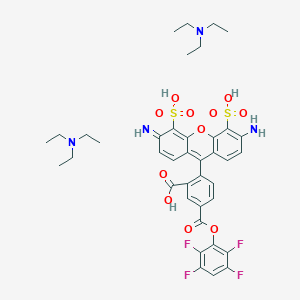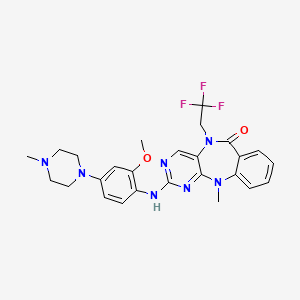
Dclk1-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DCLK1-IN-1 is a selective, in vivo-compatible chemical probe of the doublecortin-like kinase 1 (DCLK1) domain . It binds to DCLK1 and DCLK2 with IC50 of 9.5 nM and 31 nM, respectively . This compound inhibits DCLK1 and DCLK2 kinases with IC50 of 57.2 nM and 103 nM in kinase assay, respectively .
Synthesis Analysis
A series of DCLK1 inhibitors were prepared based on the previously reported XMD8-92 structure . Among all the synthesized compounds, D1, D2, D6, D7, D8, D12, D14, and D15 showed higher DCLK1 inhibitory activities (IC50 40–74nM) than XMD8-92 (IC50 161 nM) .
Molecular Structure Analysis
The overall structure of DCLK1 adopts the overall kinase domain architecture, with an N-lobe and a C-lobe . The inter-lobe cleft represents the ATP binding site, which is occupied by the small molecule inhibitor .
Chemical Reactions Analysis
This compound potently binds DCLK1 in HCT116 cells (IC50 = 279 nM) . It significantly inhibits DCLK1, and weakly inhibits ERK5, in PATU-8988T cell lysates and live cells .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 527.54 . It is stored at -20°C as a powder .
科学研究应用
癌症干细胞标记物和肿瘤发生:DCLK1 被认为是胃肠道簇状细胞的标记物,并且与结肠癌的发生有关 (Westphalen 等人,2014 年)。它在多种癌症中高表达,并且与不良预后有关,如结直肠肿瘤中所示 (Gagliardi 等人,2012 年)。
在胃肠道癌症中的作用:研究表明 DCLK1 在胃肠道癌症中具有重要作用。它作为结肠癌和胰腺癌中癌症干细胞样细胞的生物标记物,其表达可以预测这些癌症患者的生存期 (Weygant 等人,2016 年)。
生化和结构见解:DCLK1 的激酶活性对微管聚合产生负面调节,而微管聚合是细胞分裂和癌症进展中至关重要的过程。DCLK1 的晶体结构为未来针对该激酶的药物设计提供了框架 (Patel 等人,2016 年)。
对细胞行为和肿瘤微环境的影响:DCLK1 通过调节细胞运动能力和肿瘤微环境来影响癌细胞行为,尤其是在胃癌中。它还参与上皮-间质转化,这是癌症转移中的一个关键过程 (Carli 等人,2021 年)。
在结直肠癌中的机制:在结直肠癌中,DCLK1 调节细胞周期调控等关键过程,从而促进肿瘤发生。这种调控通过在 DCLK1 过表达时结直肠癌细胞中的转录组修饰而得以体现 (Li 等人,2019 年)。
治疗靶向:作为一种选择性 DCLK1 抑制剂,DCLK1-IN-1 在揭示 DCLK1 在癌症中的作用方面发挥了重要作用,尤其是在胰腺导管腺癌中。它有助于理解 DCLK1 抑制如何影响癌细胞中的活力和磷酸化信号,使其成为潜在的治疗靶点 (Ferguson 等人,2020 年)。
作用机制
Target of Action
Dclk1-IN-1 is a selective inhibitor of the Doublecortin-like kinase 1 (DCLK1) . DCLK1 is a multi-domain bi-functional protein that belongs to the protein kinase D superfamily and the doublecortin (DCX) family within the microtubule-associated protein (MAP) superfamily . It plays a crucial role in neurogenesis and has been identified as an intestinal and pancreatic stem cell marker . Overexpression of DCLK1 has been reported in multiple cancers, including colon, pancreatic, and renal .
Mode of Action
This compound interacts with its target, DCLK1, by binding to the kinase domain of DCLK1 . This binding induces a drastic conformational change of the ATP binding site .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to regulate tumorigenesis and epithelial‑mesenchymal transformation via several important pathways, such as Notch, Wnt/β‑catenin, RAS and multiple microRNAs . In particular, DCLK1 expression positively correlates with NOTCH signaling pathway activation .
Pharmacokinetics
It is described as an "in vivo-compatible chemical probe" , suggesting that it has suitable properties for absorption, distribution, metabolism, and excretion (ADME) in a living organism.
Result of Action
The inhibition of DCLK1 by this compound has several molecular and cellular effects. It strongly inhibits DCLK1 phosphorylation and downregulates pluripotency factors and cancer stem cell (CSC) or epithelial-mesenchymal transition (EMT)-associated markers . Functionally, this compound treatment results in significantly reduced colony formation, migration, and invasion .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, DCLK1 is highly expressed in tuft cells of the gastrointestinal tract . These tuft cells serve a chemosensory role in the small intestine and colon . Their primary function is to initiate a T helper cell immune response against parasites . This suggests that the cellular environment and the presence of specific cell types can influence the action and efficacy of this compound.
安全和危害
未来方向
生化分析
Biochemical Properties
Dclk1-IN-1 binds to the kinase domain of DCLK1, inducing a drastic conformational change of the ATP binding site . This binding does not prevent DCLK1’s Microtubule-Associated Protein (MAP) function . This compound has been reported as a highly selective DCLK1 inhibitor, a powerful tool to dissect DCLK1 biological functions .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been reported to inhibit the proliferation, invasion, migration, and colony formation of head and neck squamous cell carcinoma (HNSCC) cells . In addition, this compound has been shown to prevent lipopolysaccharide (LPS)-induced NF-κB activation and cytokine production in macrophages .
Molecular Mechanism
The molecular mechanism of this compound involves binding directly to the kinase domain of DCLK1, inducing a drastic conformational change of the ATP binding site . This binding does not prevent DCLK1’s Microtubule-Associated Protein (MAP) function . This compound has been reported to bind DCLK1 long isoforms .
Temporal Effects in Laboratory Settings
It has been reported that this compound treatment for 48 hours affected cell cycle dynamics .
Metabolic Pathways
DCLK1, the target of this compound, is associated with increased KRAS expression via the PI3K/AKT/mTOR-pathway .
Subcellular Localization
DCLK1, the target of this compound, is localized to the nucleoplasm and in addition localized to the cytosol .
属性
IUPAC Name |
2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]-11-methyl-5-(2,2,2-trifluoroethyl)pyrimido[4,5-b][1,4]benzodiazepin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28F3N7O2/c1-33-10-12-35(13-11-33)17-8-9-19(22(14-17)38-3)31-25-30-15-21-23(32-25)34(2)20-7-5-4-6-18(20)24(37)36(21)16-26(27,28)29/h4-9,14-15H,10-13,16H2,1-3H3,(H,30,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFCHSFVWSLDAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C4C(=N3)N(C5=CC=CC=C5C(=O)N4CC(F)(F)F)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28F3N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of DCLK1-IN-1?
A: this compound is a potent and selective small molecule inhibitor of Doublecortin Like Kinase 1 (DCLK1) kinase activity. [, , ] It binds to the kinase domain of DCLK1, inducing a conformational change that prevents phosphorylation of downstream targets. [, ] This inhibition leads to the downregulation of pluripotency factors and markers associated with cancer stem cells (CSCs) and epithelial-mesenchymal transition (EMT). []
Q2: What are the downstream effects of this compound treatment on cancer cells?
A2: Inhibition of DCLK1 by this compound has been shown to:
- Reduce CSC properties: Suppress colony formation, decrease the formation of floating and Matrigel spheroids, and downregulate stemness markers (c-MET, c-MYC). [, ]
- Inhibit EMT: Downregulate EMT-associated markers (N-Cadherin) and reduce migration and invasion capabilities of cancer cells. [, ]
- Promote anti-tumor immunity: Decrease the expression of the immune checkpoint ligand PD-L1, leading to increased immune-mediated cytotoxicity alone and in combination with anti-PD1 therapy. []
- Impact exosome biogenesis: Influence the biogenesis and cargo selection of small extracellular vesicles (sEVs) in a kinase-dependent manner, potentially affecting cell migration and signaling. []
Q3: What is the structural basis for the selectivity of this compound?
A: Crystal structures of the DCLK1 kinase domain in complex with this compound precursors and the final compound revealed key interactions responsible for its selectivity. [, ] this compound binds to an allosteric site in the kinase domain, inducing a conformational change in the N-lobe. [] This interaction is highly specific to DCLK1 and does not affect the function of other closely related kinases.
Q4: What are the potential therapeutic applications of this compound?
A4: Preclinical studies suggest that this compound holds promise as a potential therapeutic agent for various cancers, including:
- Renal Cell Carcinoma (RCC): Exhibits broad anti-tumor activity in RCC cell lines, including inhibition of CSC properties, EMT, and promotion of anti-tumor immunity. []
- Gastric Cancer: Reduces sEV biogenesis and reprograms sEV cargo, potentially impacting tumor progression. [] Also, shows efficacy in patient-derived organoids, inhibiting tumor growth and increasing cell death. []
- Colorectal Cancer: Demonstrates chemoresistance-reversing potential in cell lines, possibly through the inhibition of apoptosis pathways. [] Shows efficacy in patient-derived organoids, reducing tumor size and increasing cell death. []
- Hepatocellular Carcinoma: Preclinical studies indicate potential as a therapeutic target, with DCLK1 inhibition leading to decreased CSC markers, spheroid formation, and cell migration. []
Q5: Has this compound been tested in clinical trials?
A5: While this compound has shown promising results in preclinical studies, it has not yet progressed to clinical trials.
Q6: Are there any known resistance mechanisms to this compound?
A6: The provided research does not discuss specific resistance mechanisms to this compound. Further research is needed to understand the potential development of resistance and explore strategies to overcome it.
Q7: What is the role of DCLK1 in SARS-CoV-2 infection?
A: Recent research has identified a previously unknown role for DCLK1 in SARS-CoV-2 pathogenesis. [] DCLK1 expression is elevated in the lungs of COVID-19 patients and is associated with disease severity. [] DCLK1 appears to be involved in the viral replication cycle and dysregulation of cell signaling pathways, contributing to lung pathology. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
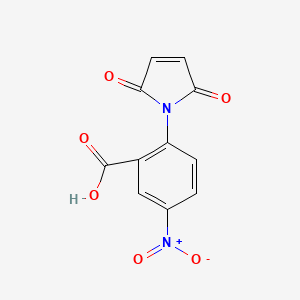
![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6-chloro-1,3-benzothiazole](/img/structure/B2810859.png)
![N-ethyl-2-[2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]-N-phenylacetamide](/img/structure/B2810860.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2810861.png)
![1-[4-Phenyl-4-(spiro[1H-2-benzofuran-3,4'-piperidine]-1'-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2810862.png)
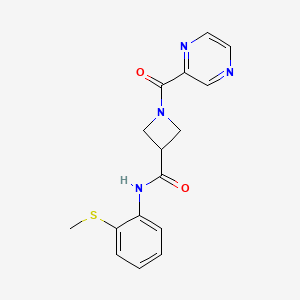

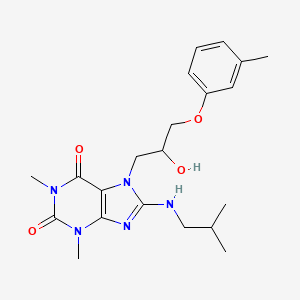
![3-hydroxy-1-phenyl-3-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2810869.png)
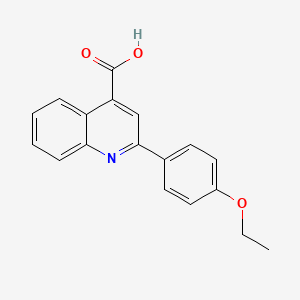
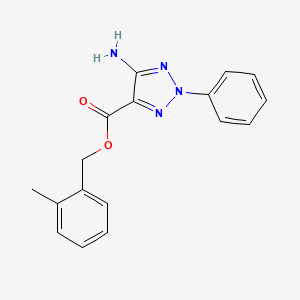
![3-(4-fluorophenyl)-8-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2810876.png)

